(3S,4S)-3,4-difluoropiperidine;hydrochloride
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Overview
Description
(3S,4S)-3,4-difluoropiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-difluoropiperidine;hydrochloride typically involves the fluorination of a piperidine precursor. One common method is the diastereoselective fluorination of a suitable piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-difluoropiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S,4S)-3,4-difluoropiperidine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a tool for studying the effects of fluorine substitution on biological activity and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Industry: It is used in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are desired.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3,4-dichloropiperidine;hydrochloride
- (3S,4S)-3,4-dibromopiperidine;hydrochloride
- (3S,4S)-3,4-dimethylpiperidine;hydrochloride
Uniqueness
Compared to its analogs, (3S,4S)-3,4-difluoropiperidine;hydrochloride offers unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s pharmacokinetics, metabolic stability, and biological activity. These properties make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C5H10ClF2N |
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Molecular Weight |
157.59 g/mol |
IUPAC Name |
(3S,4S)-3,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
MKMKCRCSQCCJJO-FHAQVOQBSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1F)F.Cl |
Canonical SMILES |
C1CNCC(C1F)F.Cl |
Origin of Product |
United States |
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